Higher Purity Specification vs. Generic 4-Chlorobutyl Methanesulfonate Vendors
While multiple vendors offer 4-chlorobutyl methanesulfonate with a minimum purity specification of 95%, the Bidepharm product is specified at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC . This 2-percentage-point purity advantage reduces the maximum unspecified impurity burden from 5% to 3%, a critical factor when the compound is used as a busulfan impurity reference standard or as a synthetic intermediate where unidentified impurities propagate into final drug substances [1].
| Evidence Dimension | Purity (HPLC/GC) |
|---|---|
| Target Compound Data | 97% (Bidepharm batch-certified) |
| Comparator Or Baseline | 95% (typical vendor specification, e.g., AKSci, Chemenu) |
| Quantified Difference | +2% absolute purity; unspecified impurity burden reduced from ≤5% to ≤3% |
| Conditions | Batch-specific COA; QC methods include NMR, HPLC, GC |
Why This Matters
For ANDA submission support and impurity profiling, a 2% purity increment translates into significantly lower baseline noise in HPLC/LC-MS impurity determination, directly improving LOD/LOQ for trace-level busulfan-related impurities.
- [1] ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation, 2006. View Source
